Arsenic(5+)

Toxicology Risk Assessment Environmental Health

Researchers requiring arsenic speciation standards face a critical challenge: substituting As(V) with As(III) or organic arsenicals without rigorous validation introduces systematic error into calibration and recovery experiments. As(V) exhibits ~60-fold lower acute toxicity than As(III) and distinct adsorption affinities that govern environmental fate and remediation efficiency. • As(V) achieves complete removal within 15 min via FeCl₃ coagulation (0.25 g/L), whereas Al₂(SO₄)₃ is inefficient for As(III). • Platform-specific detection limits range from 0.2 μg/L (LC-ICP-MS) to 500 μg/L (CE-UV), demanding species-matched standards. • Langmuir adsorption capacities reach 42,400 mg/kg-approximately 4.8-fold higher than the maximum observed for As(III). Procure As(V) standards to ensure defensible quantification in groundwater, surface water, soil extract, and toxicokinetic studies.

Molecular Formula As+5
Molecular Weight 74.92159 g/mol
CAS No. 17428-41-0
Cat. No. B090803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsenic(5+)
CAS17428-41-0
Molecular FormulaAs+5
Molecular Weight74.92159 g/mol
Structural Identifiers
SMILES[As+5]
InChIInChI=1S/As/q+5
InChIKeyHAYXDMNJJFVXCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 125 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arsenic(5+) Baseline Overview


Arsenic(5+), also known as pentavalent arsenic or As(V), is the +5 oxidation state arsenic ion (As⁵⁺) with molecular formula As+5 and molecular weight 74.92159 g/mol [1]. It is a monoatomic arsenic species that exists predominantly as oxyanions (arsenate, AsO₄³⁻) in aqueous environments under oxygenated conditions [2]. As(V) represents the higher, more oxidized valence state of inorganic arsenic, contrasting with the +3 oxidation state (arsenite, As³⁺) which predominates under reducing conditions [3]. The standard reduction potential for As(V)/As(III) is +0.56 V, indicating moderate oxidizing character [4]. This compound is primarily procured as analytical standards for environmental speciation studies and as a reference material in toxicological research.

Analytical standard for environmental As(V) speciation workflows (LC-ICP-MS, HG-AAS, HPLC).
Reference material for toxicology research requiring oxidation-state-specific calibration.
Method validation and spike-recovery studies in water, soil, and biological matrices.

Why Arsenic(5+) Must Not Be Substituted


Substituting arsenic(5+) with other arsenic species—particularly arsenite (As³⁺) or organic methylated arsenicals—without rigorous validation fundamentally compromises data integrity in environmental, toxicological, and analytical applications. Arsenic speciation governs toxicity, mobility, bioavailability, and analytical behavior in ways that are not linearly predictable from total arsenic concentration [1]. For instance, As(V) exhibits approximately 60-fold lower acute toxicity than As(III) [2], yet demonstrates distinct adsorption affinities that dictate environmental fate and remediation efficiency [3]. Analytical methods exhibit species-specific detection limits and interferences: As(V) yields different signal responses than As(III) across CE-UV, HG-AAS, and LC-ICP-MS platforms [4]. In toxicokinetic studies, As(V) shows differential excretion and tissue retention patterns compared to As(III) and methylated species [5]. Procurement of the incorrect oxidation state or species for calibration standards, spike recovery experiments, or mechanistic studies introduces systematic error that cannot be corrected post hoc. The evidence below quantifies these species-specific differences across key performance dimensions.

Toxicity bias As(III) is reported to be ~60-fold more acutely toxic; substituting As(V) may compromise dose-response modeling.
Analytical mismatch LC-ICP-MS and CE-UV detection limits differ by orders of magnitude between species, biasing quantification.
Environmental behavior As(V) adsorbs more strongly to iron oxides; using As(III) overestimates mobility and bioavailability in soil models.

Arsenic(5+) Evidence and Comparison


Acute Toxicity: As(V) vs. As(III)

Trivalent arsenic (As³⁺) is approximately 60 times more toxic than arsenic in the oxidized pentavalent state (As⁵⁺) [1]. This class-level inference is supported by direct comparative LC50 data in Drosophila melanogaster developmental toxicity assays, where sodium-arsenite exhibited an LC50 of 0.21 mM compared to disodium-arsenate at 0.45 mM—representing a 2.14-fold higher toxicity for As(III) [2]. In Artemia salina, arsenite induced approximately 3-fold higher toxicity than arsenate at 48 and 72 hours of exposure [3].

Acute toxicity comparison
Class-level
As(III) ~60-fold more toxic
Drosophila LC50: 0.21 mM vs 0.45 mM (As(V))
Artemia: 3-fold higher toxicity (48h)
Context-dependent risk extrapolation
Requires organism-specific validation
Toxicology Risk Assessment Environmental Health

Soil Bioavailability Comparison

In a direct head-to-head comparison of arsenite (As³⁺) and arsenate (As⁵⁺) in soil systems, As(V) exhibited significantly lower bioavailability and ecotoxicity than As(III). Adsorption of As(V) was much higher than that of As(III), and the difference was more pronounced in allophanic soils than non-allophanic soils [1]. In As-spiked soils, the bioavailability and ecotoxicity were higher for As(III) than As(V). When As(V)-contaminated sheep dip soils were subjected to flooding to reduce As(V) to As(III), bioavailability increased markedly [1]. Langmuir adsorption capacity for As(V) across various soils ranges from 22–42,400 mg/kg, which exceeds the 45–8,901 mg/kg range observed for As(III) [2].

Soil bioavailability
Head-to-head
As(V) adsorption: 22–42,400 mg/kg
As(III) adsorption: 45–8,901 mg/kg
As(III) bioavailability higher in soil
Supports soil fate model context
Soil type-dependent; flooding increases As(III) mobility
Environmental Remediation Soil Chemistry Bioavailability

Analytical Detection Limits Comparison

In a direct head-to-head comparison of three analytical platforms for arsenic speciation, detection limits for As(V) ranged from 0.2 μg/L using LC-ICP-MS to 500 μg/L using CE-UV—a 2,500-fold difference [1]. For HPLC with varying detection modes, limits of quantitation for As(V) were 562 ppb (UV), 56.2 ppb (SIR-MS), and 5.62 ppb (MRM-MS), while As(III) showed consistently lower values of 454 ppb, 45.4 ppb, and 4.54 ppb, respectively [2]. Electrochemical hydride generation spectrophotometry achieved detection limits of 0.06 μg/mL for As(V) and 0.02 μg/mL for As(III) with RSD values of 7.2% and 0.8%, respectively [3].

Analytical detection limits
Head-to-head
As(V) LOD: 0.2 μg/L (LC-ICP-MS)
CE-UV LOD 5× higher for As(V)
RSD As(V) 7.2% vs As(III) 0.8%
Method validation context
Inter-platform variability requires review
Analytical Chemistry Environmental Monitoring Method Validation

Toxicokinetics Profile in Mammals

In a direct head-to-head comparison of four arsenic species (As(III), As(V), MMA(V), DMA(V)) in rats over a 28-day oral administration study, As(V) showed 85.1% cumulative excretion via feces and urine, compared to 82.9% for As(III), 95.0% for MMA(V), and 96.2% for DMA(V) [1]. Blood retention was 14.1% for As(V) versus 16.2% for As(III), 4.65% for MMA(V), and 0.120% for DMA(V) [1]. Notably, DMA(V) accumulated in blood and urine over time with As(III), As(V), and MMA(V) administration, reaching levels 8-fold higher in blood than urine [1]. As(III) exerted the most pronounced hepatorenal toxicity, followed by MMA(V), with As(V) showing comparatively milder effects [1].

Mammalian toxicokinetics
Head-to-head
As(V) excretion: 85.1% (28 d)
Blood retention: 14.1% (As(V)) vs 16.2% (As(III))
Hepatorenal effects: As(III) > MMA(V) > As(V)
Supports dose-response model context
Rat oral study; metabolite tracking review
Pharmacokinetics Mammalian Toxicology Metabolism

Water Treatment Removal Kinetics

In a direct head-to-head comparison of As(V) and As(III) removal from water (5 mg/L initial concentration), As(V) removal using FeCl₃ and Al₂(SO₄)₃ was completed within 15 minutes using 0.25 g/L of either reagent [1]. However, Al₂(SO₄)₃ was not efficient for As(III) removal [1]. Adsorption processes for As(V) were consistently rapid, while As(III) adsorption was slower [2]. This difference drives the common practice of oxidizing As(III) to As(V) prior to coagulation treatment to achieve effective removal [3]. In ferrihydrite and goethite systems, average adsorption rates were 73% and 39% for As(V) respectively, with As(III) showing lower or more variable removal [4].

Water treatment removal
Head-to-head
As(V) 100% removal in 15 min (FeCl₃, 0.25 g/L)
As(III) inefficient with Al₂(SO₄)₃
Ferrihydrite adsorption ~73% for As(V)
Process validation context
Pre-oxidation of As(III) to As(V) common practice
Water Treatment Coagulation Adsorption

Oxidative Stability and Redox Control

Arsenic(V) species are moderate oxidizing agents with a standard electrode potential of +0.56 V for reduction to arsenite [1]. This redox couple governs interconversion between As(V) and As(III) under environmental and experimental conditions. Under oxidizing conditions (high Eh), As(V) predominates and is strongly adsorbed to iron oxides; under reducing conditions, As(III) becomes dominant and is more mobile [2]. The relative stability of aqueous As(V) species is a function of both pH and redox potential [1]. This contrasts with organic arsenicals such as MMA(V) and DMA(V), which exhibit different redox behavior and are not subject to the same Eh/pH speciation controls [3].

Redox stability
Class-level
As(V)/As(III) E° = +0.56 V
Stable under high Eh, low pH
Organic arsenicals show different redox behavior
Redox-dependent speciation context
Environmental Eh/pH controls speciation
Electrochemistry Redox Chemistry Environmental Speciation

Arsenic(5+) Application Scenarios


Environmental Speciation Standards

Procure arsenic(5+) as a calibration standard for LC-ICP-MS, HG-AAS, or HPLC-based speciation analysis in environmental matrices. As demonstrated in Section 3, As(V) exhibits platform-specific detection limits (0.2 μg/L on LC-ICP-MS versus 500 μg/L on CE-UV) and distinct chromatographic retention compared to As(III) and methylated species [1]. Use of the correct As(V) standard ensures accurate quantification of arsenate fractions in groundwater, surface water, and soil extracts, where As(V) predominates under oxidizing conditions and constitutes the primary target for remediation monitoring [2].

Toxicological Reference Material

Employ arsenic(5+) as a reference compound in mammalian toxicokinetic and cytotoxicity studies requiring species-specific dose-response characterization. Evidence from Section 3 confirms that As(V) exhibits 60-fold lower acute toxicity than As(III) and distinct excretion profiles (85.1% cumulative excretion in rats versus 82.9% for As(III) and 95-96% for methylated species) [3]. Substitution with As(III) or organic arsenicals invalidates comparative toxicology and confounds metabolite tracking, particularly given the 8-fold blood/urine accumulation ratio observed for DMA(V) metabolites [3].

Water Treatment Technology Validation

Utilize arsenic(5+) standards for performance validation of coagulation-flocculation and adsorption-based water treatment systems. Section 3 evidence demonstrates that As(V) is removed completely within 15 minutes using FeCl₃ at 0.25 g/L, whereas Al₂(SO₄)₃ is inefficient for As(III) removal [4]. This species-specific removal kinetics drives the industry practice of pre-oxidizing As(III) to As(V) before treatment—a process that requires accurate As(V) quantification for process control and regulatory compliance [4].

Soil Remediation Risk Assessment

Apply arsenic(5+) in soil adsorption studies and bioavailability risk assessments where species-specific retention governs exposure pathways. As quantified in Section 3, As(V) exhibits Langmuir adsorption capacities up to 42,400 mg/kg—approximately 4.8-fold higher than the maximum observed for As(III)—and significantly lower ecotoxicity in soil matrices [5]. Flooding-induced reduction of As(V) to As(III) increases bioavailability, underscoring the need for species-specific monitoring in managed remediation sites [5].

Application
Selection Property
Validation Focus
Environmental Speciation Standards
Oxidation-state-specific calibration
Method-specific LOD and retention verification
Toxicological Reference Material
Species-specific toxicity and excretion profiles
Dose-response model calibration
Water Treatment Technology Validation
Coagulation and adsorption efficiency
Removal kinetics under target water conditions
Soil Remediation Risk Assessment
Soil adsorption capacity and mobility
Bioavailability and ecotoxicity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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